molecular formula C7H17ClN2O2S B1525854 N-(4-aminocyclohexyl)methanesulfonamide hydrochloride CAS No. 1206776-00-2

N-(4-aminocyclohexyl)methanesulfonamide hydrochloride

Cat. No. B1525854
Key on ui cas rn: 1206776-00-2
M. Wt: 228.74 g/mol
InChI Key: HCBNNYJYULWEMU-UHFFFAOYSA-N
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Patent
US08273773B2

Procedure details

To trans 1,4-diaminocyclohexane (2.0 g, 17.5 mmol) in DCM at 0° C. (ice bath) was added methanesulfonyl chloride (1.63 mL, 21.0 mmol). The reaction was allowed to stir at RT for 1 h when a precipitate formed and was collected on a glass frit, rinsed with DCM, and dried to afford 2.56 g (64%) of 360.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]1[CH2:7][CH2:6][C@H:5]([NH2:8])[CH2:4][CH2:3]1.[CH3:9][S:10]([Cl:13])(=[O:12])=[O:11]>C(Cl)Cl>[ClH:13].[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH:8][S:10]([CH3:9])(=[O:12])=[O:11])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H]1CC[C@H](CC1)N
Name
Quantity
1.63 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 1 h when a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was collected on a glass frit
WASH
Type
WASH
Details
rinsed with DCM
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC1CCC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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